(R)-Propranolol beta-D-glucuronide sodium salt is a glucuronide metabolite of propranolol, which is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions, including hypertension and anxiety. This compound is formed through the conjugation of propranolol with glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The sodium salt form increases its solubility in aqueous solutions, making it suitable for research and pharmaceutical applications.
(R)-Propranolol beta-D-glucuronide sodium salt is classified as a pharmaceutical compound and is identified by the Chemical Abstracts Service (CAS) number 87102-70-3. It is primarily sourced from the metabolic processes involving propranolol, which undergoes glucuronidation—a common phase II metabolic reaction that aids in drug detoxification and excretion .
The synthesis of (R)-Propranolol beta-D-glucuronide sodium salt typically involves a glucuronidation reaction where propranolol reacts with glucuronic acid. This reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase under mild conditions (pH around 7.4 and temperature at 37°C). The process can be performed in vitro using recombinant enzymes or in vivo within biological systems .
(R)-Propranolol beta-D-glucuronide sodium salt has a complex molecular structure characterized by its glucuronic acid conjugate. The molecular formula is C22H28NNaO6, with a molecular weight of approximately 458.46 g/mol. The structure includes a beta-D-glucuronide moiety linked to the propranolol molecule, which contributes to its pharmacological properties and metabolic behavior .
(R)-Propranolol beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of (R)-Propranolol beta-D-glucuronide sodium salt involves its role as a metabolite of propranolol, which primarily interacts with beta-adrenergic receptors. Propranolol inhibits the action of catecholamines (such as epinephrine and norepinephrine) on these receptors, leading to decreased heart rate and blood pressure. The glucuronide conjugate enhances solubility and facilitates excretion, playing a crucial role in the drug's pharmacokinetics .
Relevant data indicate that (R)-Propranolol beta-D-glucuronide sodium salt exhibits enhanced solubility compared to its parent compound, making it more suitable for biological studies and applications .
(R)-Propranolol beta-D-glucuronide sodium salt has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: